2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide

概要

説明

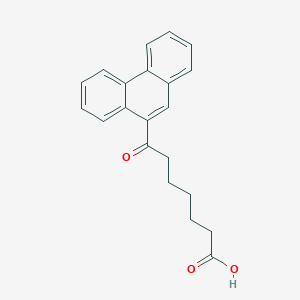

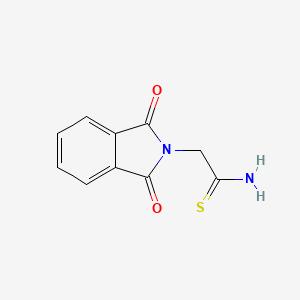

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, or 2-DIEET, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the isoindolone family of compounds, and is composed of an isoindoline ring, a dioxo group, and an ethanethioamide side chain. 2-DIEET has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

科学的研究の応用

Application in Biochemistry and Pharmacology

- Specific Scientific Field: Biochemistry and Pharmacology .

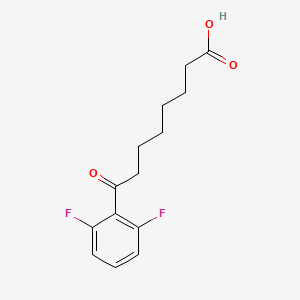

- Summary of the Application: The lipophilic derivative of thalidomide, 4- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P), was synthesized to enhance its characteristics and efficacy. Earlier studies have proved the immunomodulatory and anti-inflammatory effects of 6P .

- Methods of Application or Experimental Procedures: The interaction between bovine serum albumin (BSA) and 6P was studied using a multi-spectroscopic approach which included UV spectrophotometry, spectrofluorimetry and three dimensional spectrofluorometric and molecular docking studies .

- Results or Outcomes: Static quenching was involved in quenching the fluorescence of BSA by 6P, because a complex formation occurred between the 6P and BSA. The binding constant decreased with higher temperature and was in the range of 2.5 × 10^5 –4.8 × 10^3 L mol^−1 suggesting an unstable complex at higher temperatures. A single binding site was observed and the site probe experiments showed site II (sub-domain IIIA) of BSA as the binding site for 6P .

Application in Neuropharmacology

- Specific Scientific Field: Neuropharmacology .

- Summary of the Application: Certain derivatives of the compound have been found to modulate the metabotropic glutamate receptor (mGluRs), specifically mGluR5 . Another derivative has been found to potentiate NMDA currents in CA1 pyramidal cells and the depolarization of rat subthalamic nucleus (STN) neurons .

- Methods of Application or Experimental Procedures: These findings were likely obtained through in vitro studies using cultured neurons or brain slices, and possibly in vivo studies using animal models .

- Results or Outcomes: The modulation of these receptors and currents could have implications for the treatment of neurological disorders, although more research is needed to fully understand these effects .

Application in Crystallography

- Specific Scientific Field: Crystallography .

- Summary of the Application: The crystal structure of a similar compound has been determined .

- Methods of Application or Experimental Procedures: This likely involved the use of X-ray crystallography, a common method for determining the atomic and molecular structure of a crystal .

- Results or Outcomes: The determination of the crystal structure can provide valuable information about the compound’s physical properties and potential applications .

Application in Neuropharmacology

- Specific Scientific Field: Neuropharmacology .

- Summary of the Application: Certain derivatives of the compound have been found to modulate the metabotropic glutamate receptor (mGluRs), specifically mGluR5 . Another derivative has been found to potentiate NMDA currents in CA1 pyramidal cells and the depolarization of rat subthalamic nucleus (STN) neurons .

- Methods of Application or Experimental Procedures: These findings were likely obtained through in vitro studies using cultured neurons or brain slices, and possibly in vivo studies using animal models .

- Results or Outcomes: The modulation of these receptors and currents could have implications for the treatment of neurological disorders, although more research is needed to fully understand these effects .

Application in Crystallography

- Specific Scientific Field: Crystallography .

- Summary of the Application: The crystal structure of a similar compound has been determined .

- Methods of Application or Experimental Procedures: This likely involved the use of X-ray crystallography, a common method for determining the atomic and molecular structure of a crystal .

- Results or Outcomes: The determination of the crystal structure can provide valuable information about the compound’s physical properties and potential applications .

特性

IUPAC Name |

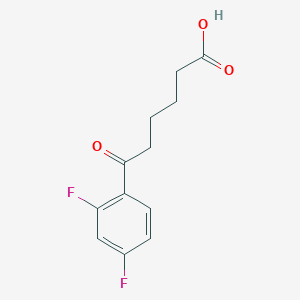

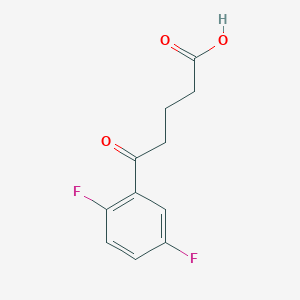

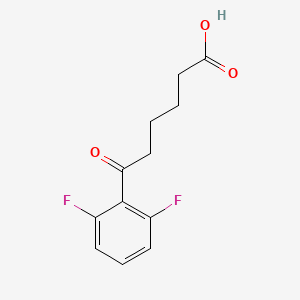

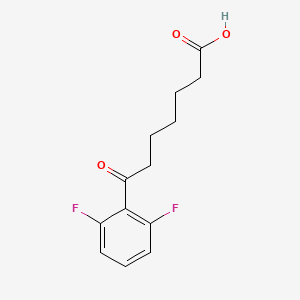

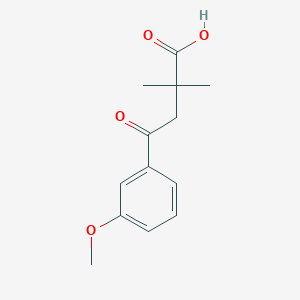

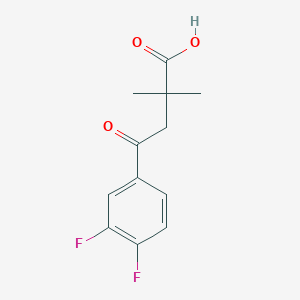

2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDPYVLIZGQINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。